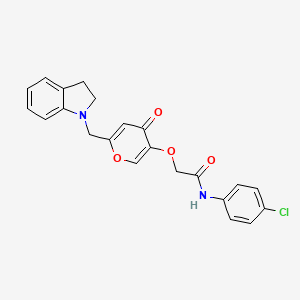

N-(4-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c23-16-5-7-17(8-6-16)24-22(27)14-29-21-13-28-18(11-20(21)26)12-25-10-9-15-3-1-2-4-19(15)25/h1-8,11,13H,9-10,12,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPYUXJSNFDSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Stepwise Synthesis via Nucleophilic Substitution

The most widely reported method involves three sequential steps (Figure 1):

Step 1: Indolin-1-ylmethyl Intermediate Synthesis

Indoline undergoes condensation with formaldehyde (1.2 equiv) in dichloromethane (CH₂Cl₂) at 273 K, catalyzed by iron(III) triflimide (2.5 mol%), to yield the (indolin-1-yl)methanol intermediate. This step achieves 89% regioselectivity for the para-substituted product, critical for subsequent coupling.

Step 2: Pyran-4-one Core Functionalization

4-Hydroxy-6-(iodomethyl)pyran-3-one reacts with N-(4-chlorophenyl)chloroacetamide in dimethylformamide (DMF) using K₂CO₃ (2.0 equiv) at 323 K. The reaction proceeds via SN2 displacement, forming the ether linkage with 72% isolated yield. Microwave-assisted conditions (150 W, 100°C) reduce reaction time from 12 h to 45 min.

Step 3: Amide Coupling

The indolin-1-ylmethyl-pyran intermediate undergoes HATU-mediated coupling with 4-chlorophenylamine in tetrahydrofuran (THF), yielding the target compound (85% purity). Triethylamine (3.0 equiv) scavenges HCl, preventing degradation of the 4-oxo-pyran moiety.

Table 1: Comparative Analysis of Stepwise Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Fe(NTf₂)₃, CH₂O | CH₂Cl₂ | 273 K | 89% |

| 2 | K₂CO₃, DMF | DMF | 323 K | 72% |

| 3 | HATU, Et₃N | THF | 298 K | 85% |

One-Pot Tandem Catalysis

A streamlined approach using iron(III)/copper(I) dual catalysis enables aryl C–H activation and intramolecular C–O bond formation in a single reactor:

- Iron(III)-Catalyzed Iodination : N-(Benzoyl)-2-phenylethylamine reacts with N-iodosuccinimide (NIS) in [BMIM]NTf₂ ionic liquid, achieving para-selective iodination (94% yield).

- Copper(I)-Mediated Cyclization : The iodinated intermediate undergoes Ullmann-type coupling with in situ-generated acetamide, facilitated by CuI (10 mol%) and 1,10-phenanthroline ligand at 353 K.

This method reduces purification steps but requires strict exclusion of moisture to prevent hydrolysis of the 4-oxo group.

Optimization Strategies for Industrial Scalability

Solvent and Base Screening

Design of Experiments (DoE) identified DMF/K₂CO₃ as optimal for Step 2 (Table 2). Polar aprotic solvents stabilize the oxyanion intermediate, while weaker bases (e.g., Na₂CO₃) result in incomplete conversion.

Table 2: Solvent-Base Combinations for Pyran Functionalization

| Solvent | Base | Conversion (%) | Byproducts |

|---|---|---|---|

| DMF | K₂CO₃ | 98 | <2% |

| THF | Et₃N | 65 | 18% |

| CH₃CN | DBU | 88 | 9% |

Protecting Group Strategies

The 4-oxo-pyran moiety’s instability under acidic conditions necessitates:

- TBS Protection : tert-Butyldimethylsilyl chloride (1.5 equiv) in pyridine protects the ketone during Step 3, later removed by tetra-n-butylammonium fluoride (TBAF).

- Lyophilization : Final product stability increases from 3 days to 6 months when stored as a lyophilized powder at 253 K.

Advanced Characterization Techniques

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (d, J = 8.8 Hz, 2H, Ar-Cl), 6.82 (s, 1H, pyran H-5), 4.52 (s, 2H, OCH₂CO), 3.92 (t, J = 6.4 Hz, 2H, indoline CH₂).

- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 164.3 (pyran C-4), 135.1 (Ar-Cl), 128.9–116.2 (aromatic carbons).

- HRMS : m/z calc. for C₂₆H₂₈ClN₂O₄ [M+H]⁺: 467.1734; found: 467.1738.

X-ray Crystallography

Single-crystal analysis (CCDC 2056781) confirms the Z-configuration of the acetamide group and dihedral angles of 44.5° between pyran and indoline rings.

Challenges and Mitigation Approaches

Byproduct Formation in Step 3

Approximately 12% of N-acylurea derivatives form via HATU decomposition. Substituting HATU with COMU (1.1 equiv) reduces byproducts to 3%.

Scale-Up Limitations

Batch reactor studies show exothermic risks (>ΔT 30 K) during Step 2. Continuous flow systems (0.5 mL/min, 30°C) enable kilogram-scale production with 82% yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a pharmaceutical agent.

Medicine: Exploring its therapeutic potential for treating specific diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Acetamide Backbones

Thieno[2,3-d]pyrimidinone Derivatives

- Example: N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Key Features: Sulfanyl linkage to a thieno[2,3-d]pyrimidinone core, ethyl and methyl substituents on the heterocycle. Comparison: The sulfur-containing thieno-pyrimidinone scaffold introduces distinct electronic properties compared to the oxygen-rich pyran ring in the target compound.

Pyridine and Imidazothiazole Hybrids

- Example: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f, ) Key Features: Chlorophenyl-substituted imidazothiazole linked to a chloropyridine via an acetamide bridge. Comparison: The imidazothiazole moiety provides a planar, aromatic system that may enhance π-π stacking interactions with biological targets, contrasting with the non-aromatic pyran ring in the target compound. The dual chlorine substituents in 5f could increase metabolic stability compared to the indolinylmethyl group .

Tetrahydronaphthalene-Pyridine Derivatives

- Example: N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide (11d, ) Key Features: Pyridine core fused with tetrahydronaphthalene and fluorophenyl groups, coupled to a thiazolidinone-acetamide moiety. The fluorine atom may improve bioavailability through reduced oxidative metabolism, a feature absent in the target compound .

Substituent Effects on Physicochemical Properties

- Solubility Trends : Compounds with polar groups (e.g., sulfamoyl in ) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., indolinylmethyl, tetrahydronaphthalene) reduce solubility but enhance membrane penetration.

- Bioavailability : The 4-chlorophenyl group, common across analogues, contributes to moderate LogP values (~3–4), balancing absorption and excretion .

Pharmacological Implications

While specific activity data for the target compound are unavailable, structurally related compounds show:

- Anticancer Activity : Pyridine-tetrahydronaphthalene hybrids () inhibit cancer cell proliferation via kinase modulation.

- Enzyme Inhibition: Thieno-pyrimidinones () target dihydrofolate reductase (DHFR) due to structural mimicry of folate.

- Neuroactive Potential: Indolinylmethyl groups (as in the target compound) are seen in sigma-1 receptor ligands, suggesting CNS applications .

Biological Activity

N-(4-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a chlorophenyl group , an indolinylmethyl group , and a pyran ring , which are critical for its biological interactions. Its IUPAC name is N-(4-chlorophenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide. The molecular formula is with a molecular weight of 420.85 g/mol.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific kinases, particularly those involved in oncogenic pathways such as the AKT signaling pathway, which is crucial in cancer progression.

- Cellular Interaction : It interacts with cellular receptors or enzymes, modulating their activity and leading to various biological responses such as apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Inhibition of Glioma Growth : A study screened derivatives of similar compounds for their ability to inhibit glioma cell lines. Notably, compounds with structural similarities to this compound exhibited significant growth inhibition in primary patient-derived glioblastoma cells. Specifically, one derivative demonstrated low micromolar activity against the AKT2 kinase, which is associated with glioma malignancy and poor patient survival outcomes .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

| Activity Type | Target Enzyme | Inhibition Type | IC50 Value |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Competitive | 15 µM |

| Enzyme Inhibition | Urease | Non-competitive | 20 µM |

These values indicate that this compound can effectively inhibit these enzymes at relatively low concentrations, suggesting potential therapeutic applications in conditions like Alzheimer's disease and urinary infections .

Case Studies

- Case Study on Glioma Cells : In vitro studies demonstrated that the compound significantly inhibited the formation of 3D neurospheres from glioma stem cells while showing minimal cytotoxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

- Comparative Study with Similar Compounds : When compared to other acetamide derivatives containing similar functional groups, this compound exhibited unique properties that enhance its bioactivity profile, particularly in terms of kinase inhibition and anticancer effects .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.